2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide is a synthetic acetamide derivative characterized by a sulfanyl group bridging a 4-chlorophenyl ring and an acetamide core. The acetamide nitrogen is substituted with a 3-fluoro-4-morpholinophenyl group, introducing both electron-withdrawing (fluoro) and sterically bulky (morpholino) moieties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-13-1-4-15(5-2-13)25-12-18(23)21-14-3-6-17(16(20)11-14)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTTUOADXJKVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 3-fluoro-4-morpholinophenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several acetamide derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Substituent Position and Geometry : The dihedral angle between aromatic rings in compound I (42.25°) is smaller than in II (59.70°–62.18°), indicating that the 4-chlorophenyl substituent in I allows for a more coplanar conformation compared to the 3-chlorophenyl group in II .
- Hydrogen Bonding: The morpholinophenyl group in the target compound and ’s analog may enhance hydrogen-bonding diversity (e.g., N–H⋯O or N–H⋯N) due to the morpholine oxygen’s lone pairs . This contrasts with ’s compound, where diphenylacetyl groups limit hydrogen-bonding networks.
- Synthetic Efficiency : High yields (92–97%) for I and II suggest robustness in sulfanyl-acetamide synthesis via nucleophilic substitution of 2-chloroacetamide precursors .
Pharmacophore and Functional Group Variations
- Sulfanyl vs. Sulfonyl Groups : Compounds in and feature sulfanyl (–S–) linkers, which are more flexible and nucleophilic than sulfonyl (–SO2–) groups. This may influence reactivity in further derivatization .
- Morpholino vs.
- Fluoro Substituents: The 3-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-Cl-4-F-phenyl group), though direct data are lacking .
Crystallographic and Packing Behavior
- Layered vs. 3D Networks: ’s compound I forms corrugated layers via N–H⋯O/C–H⋯O bonds, while II adopts a 3D structure through bifurcated N–H⋯Cl/O interactions . The morpholinophenyl group in the target compound may favor similar 3D packing due to its conformational flexibility.
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide, also known by its CAS number 439112-45-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is CHClFNOS, and it features a unique structure that combines a chlorophenyl group with a morpholinophenyl moiety, which may contribute to its pharmacological properties.
Antibacterial Activity
The antibacterial potential of compounds containing the sulfanyl group has been explored, with findings indicating moderate to strong activity against various bacterial strains. In particular, related compounds have shown effectiveness against Salmonella typhi and Bacillus subtilis. The mechanism of action often involves enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease, which are crucial for bacterial survival and proliferation .
Enzyme Inhibition
Enzyme inhibition studies reveal that 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide may act as a potent inhibitor of AChE. This activity is significant in the context of treating conditions like Alzheimer's disease, where AChE inhibitors are therapeutically beneficial. The compound's ability to bind effectively to enzymes suggests a promising direction for further pharmacological development .
Case Studies and Research Findings
- Antiviral Activity : A study focused on related compounds showed that certain analogues exhibited an IC value of 0.27 μM against HAdV with low cytotoxicity (CC = 156.8 μM). This highlights the potential of structurally similar compounds in developing effective antiviral therapies .
- Antibacterial Screening : Compounds derived from similar structures were evaluated for antibacterial properties and demonstrated strong inhibitory effects against urease, which is crucial for bacterial metabolism. The binding interactions with bovine serum albumin (BSA) were also analyzed, indicating potential pharmacokinetic advantages .
- Mechanistic Insights : Docking studies have provided insights into how these compounds interact at the molecular level with target enzymes and receptors, suggesting that modifications in the chemical structure can enhance biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC (μM) | CC (μM) | Target Organism/Enzyme |
|---|---|---|---|---|
| Compound 1 | Antiviral | 0.27 | 156.8 | HAdV |
| Compound 2 | Antibacterial | Varies | Varies | Salmonella typhi, Bacillus subtilis |
| Compound 3 | AChE Inhibition | Varies | Varies | Acetylcholinesterase |
| Compound 4 | Urease Inhibition | Strong | Varies | Urease |
Q & A
Q. What are the standard synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorothiophenol with 2-chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) to form the sulfanyl-acetamide backbone .
- Coupling reactions : Introducing the 3-fluoro-4-morpholinophenyl moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Purification : Column chromatography or recrystallization (e.g., using methanol/ethyl acetate mixtures) to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks for the sulfanyl group (δ ~3.5–4.0 ppm for SCH₂) and morpholine ring (δ ~3.2–3.7 ppm) are critical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) matching the theoretical mass .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- In vitro assays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?
- Crystallization : Slow evaporation of methanol/ethyl acetate solutions yields diffraction-quality crystals .
- Data collection : Using a Bruker D8 Venture diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL-2016 refines the structure, with R-factors < 0.05. Hydrogen bonding (e.g., N–H⋯O/S) stabilizes the crystal lattice .
- Key metrics : Bond angles (e.g., C–S–C ~105°) and torsion angles confirm the sulfanyl-acetamide conformation .
Q. What computational tools predict its interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases), highlighting key residues (e.g., hydrophobic pockets accommodating the chlorophenyl group) .
- Molecular dynamics (MD) : GROMACS simulates stability of ligand-protein complexes over 100 ns, analyzing root-mean-square deviation (RMSD) .
- QSAR studies : CoMFA/CoMSIA correlates substituent effects (e.g., fluoro vs. chloro) with bioactivity .
Q. How can contradictory bioactivity data across studies be resolved?
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity, ruling out impurities as confounding factors .
- Assay standardization : Replicate tests under controlled conditions (e.g., pH, temperature) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., morpholine vs. piperazine substituents) to identify critical functional groups .
Methodological Challenges and Solutions
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling reaction efficiency (>80% yield) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h while maintaining yields .
Q. How are stability and degradation profiles characterized?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (acid/base) .
- LC-MS/MS analysis : Identifies degradation products (e.g., hydrolysis of the acetamide group) .
- Storage recommendations : Stable at −20°C in amber vials under inert atmosphere for >6 months .
Structural and Functional Insights
Q. What role does the morpholine group play in biological activity?
- Solubility enhancement : The morpholine ring improves aqueous solubility via hydrogen bonding .
- Target interaction : Acts as a hydrogen bond acceptor with residues in kinase active sites (e.g., EGFR) .
Q. How does the sulfanyl group influence reactivity?
- Nucleophilic susceptibility : The sulfur atom undergoes oxidation to sulfoxide/sulfone derivatives under oxidative conditions, which can be monitored by TLC .
- Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺), relevant for catalytic or antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
